molecular formula C19H21N3O4S B2699826 ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 2034244-82-9

ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2699826
CAS No.: 2034244-82-9
M. Wt: 387.45
InChI Key: FCYCHXDLHHSHBN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Isonicotinamido Group: The isonicotinamido group can be introduced through a nucleophilic substitution reaction using isonicotinic acid or its derivatives.

    Cyclopropylmethoxy Substitution: The cyclopropylmethoxy group can be added via an etherification reaction using cyclopropylmethanol and an appropriate leaving group.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy and isonicotinamido groups, along with the thiazole ring, makes it a versatile compound with potential for diverse applications .

Properties

IUPAC Name

ethyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-2-25-18(24)13-5-6-14-16(13)21-19(27-14)22-17(23)12-7-8-20-15(9-12)26-10-11-3-4-11/h7-9,11,13H,2-6,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYCHXDLHHSHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC(=NC=C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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